
4-Amino-3-(hydroxymethyl)benzonitrile
Overview
Description
4-Amino-3-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of benzonitrile, characterized by the presence of an amino group at the 4-position and a hydroxymethyl group at the 3-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(hydroxymethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzyl alcohol with sodium cyanide, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Another method involves the use of benzaldehyde and hydroxylamine hydrochloride in the presence of an ionic liquid as a recycling agent. This green synthesis approach eliminates the need for metal salt catalysts and simplifies the separation process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides and sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 4-Amino-3-carboxybenzonitrile.
Reduction: 4-Amino-3-(aminomethyl)benzonitrile.
Substitution: 4-Amino-3-(hydroxymethyl)benzamide or 4-Amino-3-(hydroxymethyl)benzenesulfonamide.
Scientific Research Applications
4-Amino-3-(hydroxymethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-3-(hydroxymethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The amino and hydroxymethyl groups can form hydrogen bonds with target molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzonitrile: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
3-(Hydroxymethyl)benzonitrile: Lacks the amino group, limiting its applications in biological systems.
Benzonitrile: The parent compound, which lacks both the amino and hydroxymethyl groups.
Uniqueness
4-Amino-3-(hydroxymethyl)benzonitrile is unique due to the presence of both amino and hydroxymethyl groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow it to participate in a wider range of reactions compared to its simpler counterparts .
Biological Activity
4-Amino-3-(hydroxymethyl)benzonitrile (CAS No. 76163-62-7) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound consists of a benzene ring with an amino group and a hydroxymethyl group attached. The presence of these functional groups contributes to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C8H10N2O |
Molecular Weight | 150.18 g/mol |
CAS Number | 76163-62-7 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby influencing cellular processes such as proliferation and apoptosis.
Enzyme Inhibition
One significant aspect of its biological activity is the inhibition of enzymes related to cancer progression. For instance, compounds similar to this compound have shown potential in inhibiting proteases involved in tumor growth and metastasis.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, highlighting its potential applications in cancer therapy and neuroprotection.
Case Study 1: Anticancer Activity
A study conducted by researchers exploring the anticancer properties of benzonitrile derivatives found that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to its ability to induce apoptosis through the activation of caspases, which are crucial for programmed cell death.
Case Study 2: Neuroprotective Effects
Another significant area of research is the neuroprotective effects of this compound. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced damage, potentially through its antioxidant properties. This suggests a promising application in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was performed.
Q & A
Q. What are the common synthetic routes for 4-Amino-3-(hydroxymethyl)benzonitrile, and how are reaction conditions optimized for yield?
Basic Research Question
The compound is typically synthesized via Suzuki-Miyaura cross-coupling using precursors like 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile and aryl halides (e.g., 3-bromoquinoline). Key conditions include:
- Catalyst system : Pd(PPh₃)₄ (1–2 mol%) .
- Base : Cs₂CO₃ in DME solvent at reflux (~85°C) .
- Purification : Silica gel column chromatography with eluents like dichloromethane/methanol mixtures, yielding products as solids (e.g., 228–230°C melting point) .
Optimization strategies : Adjusting catalyst loading, solvent polarity (e.g., DMF for polar intermediates), and reaction time (monitored via TLC/HPLC). Microwave-assisted synthesis can reduce reaction times (e.g., 93% yield in 15 minutes) .
Q. What spectroscopic and analytical techniques are employed to characterize this compound?
Basic Research Question
- 1H/13C NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.70 ppm, hydroxymethyl protons at δ 5.67 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2220 cm⁻¹, hydroxyl bands at ~3300 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]+ m/z = 287.99) .
- Melting point analysis : Used as a purity indicator (e.g., 228–230°C) .
Q. How can researchers address low yields or impurities in scaled-up synthesis of this compound?
Advanced Research Question
Contradictions in yield/purity often arise from:
- Catalyst deactivation : Use fresh Pd catalysts or ligand additives (e.g., PPh₃) to stabilize Pd(0) .
- Byproduct formation : Optimize stoichiometry (e.g., 1:1.2 boronic acid:halide ratio) and employ scavengers (e.g., activated carbon) .
- Solvent effects : Switch to polar aprotic solvents (e.g., THF) for better solubility of intermediates .
- Purification challenges : Use gradient elution in column chromatography or recrystallization (e.g., ethanol/water) for higher purity .
Q. What role does this compound play in synthesizing enantiomerically pure pharmaceuticals?
Advanced Research Question
This compound is a key intermediate in Citalopram and Escitalopram synthesis. Methodological considerations include:
- Chiral resolution : Diastereomeric salt formation with tartaric acid derivatives (e.g., (+)-di-p-toluoyl-D-tartaric acid), yielding enantiopure products (14–28% yield) .
- Functional group compatibility : Protect the hydroxymethyl group (e.g., acetylation) during coupling to prevent side reactions .
- Biological activity correlation : Enantiomers (e.g., S- and R-forms) show distinct serotonin reuptake inhibition, necessitating strict stereochemical control .
Q. How do structural modifications of this compound impact its bioactivity in drug development?
Advanced Research Question
Structure-Activity Relationship (SAR) studies reveal:
- Nitrile group : Critical for binding to serotonin transporters; replacement with carboxyl groups reduces potency .
- Hydroxymethyl position : Substitution at C3 enhances metabolic stability (e.g., halogenation or trifluoromethyl groups improve bioavailability) .
- Amino group alkylation : Dimethylamino derivatives (e.g., 4-(dimethylamino)butyl side chains) optimize lipophilicity and blood-brain barrier penetration .
Q. What are the recommended storage conditions and safety protocols for handling this compound?
Basic Research Question
- Storage : 2–8°C in airtight, light-protected containers to prevent hydrolysis/oxidation .
- Handling : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. In case of exposure:
- Skin contact : Wash with soap/water .
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs .
Q. How can researchers analyze reaction intermediates or degradation products of this compound?
Advanced Research Question
- LC-MS/MS : Detects trace impurities (e.g., brominated byproducts from Suzuki coupling) .
- Stability studies : Use accelerated conditions (e.g., 40°C/75% RH) to identify degradation pathways (e.g., nitrile hydrolysis to amides) .
- X-ray crystallography : Resolves ambiguous structures (e.g., confirming stereochemistry of chiral intermediates) .
Q. What computational methods support the design of derivatives based on this compound?
Advanced Research Question
- DFT calculations : Predict electronic effects of substituents (e.g., trifluoromethyl groups increasing electron-withdrawing capacity) .
- Molecular docking : Models interactions with target proteins (e.g., serotonin transporter binding pockets) .
- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with pharmacokinetic data .
Properties
IUPAC Name |
4-amino-3-(hydroxymethyl)benzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3,11H,5,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTRUEXMMZRJEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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